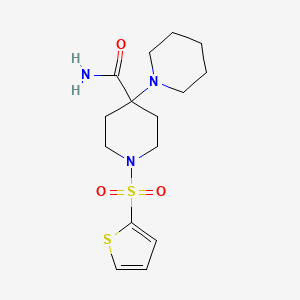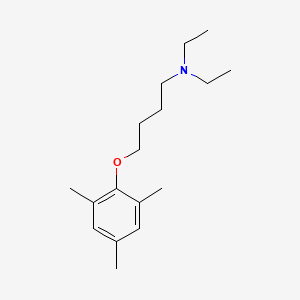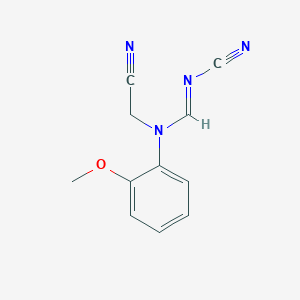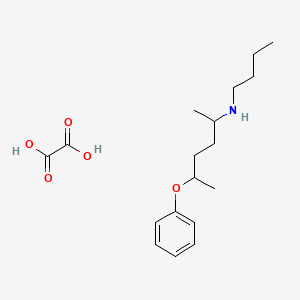
1'-(2-thienylsulfonyl)-1,4'-bipiperidine-4'-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-thienylsulfonyl)-1,4'-bipiperidine-4'-carboxamide, also known as TPCA-1, is a small molecule inhibitor of the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) pathway. This pathway plays a crucial role in regulating the immune response and has been implicated in various diseases, including cancer, inflammation, and autoimmune disorders. TPCA-1 has shown promising results in preclinical studies as a potential therapeutic agent for these diseases.
Wirkmechanismus
1'-(2-thienylsulfonyl)-1,4'-bipiperidine-4'-carboxamide inhibits the NF-κB pathway by targeting the upstream kinase, IKKβ. This kinase is responsible for the phosphorylation and activation of the NF-κB transcription factor, which regulates the expression of various genes involved in the immune response, cell survival, and proliferation. Inhibition of IKKβ by 1'-(2-thienylsulfonyl)-1,4'-bipiperidine-4'-carboxamide leads to the downregulation of NF-κB activity and subsequent inhibition of the downstream genes.
Biochemical and Physiological Effects
1'-(2-thienylsulfonyl)-1,4'-bipiperidine-4'-carboxamide has been shown to have anti-inflammatory, anti-cancer, and immunomodulatory effects. In preclinical studies, 1'-(2-thienylsulfonyl)-1,4'-bipiperidine-4'-carboxamide has been shown to inhibit the growth and proliferation of various cancer cell lines, including breast, lung, and pancreatic cancer. It has also been shown to reduce inflammation in various animal models of inflammatory diseases, including rheumatoid arthritis and colitis. Additionally, 1'-(2-thienylsulfonyl)-1,4'-bipiperidine-4'-carboxamide has been shown to modulate the immune response by inhibiting the production of pro-inflammatory cytokines and promoting the differentiation of regulatory T cells.
Vorteile Und Einschränkungen Für Laborexperimente
1'-(2-thienylsulfonyl)-1,4'-bipiperidine-4'-carboxamide has several advantages as a research tool, including its high potency and specificity for IKKβ. It also has good solubility in aqueous solutions, which makes it easy to use in various in vitro and in vivo experiments. However, 1'-(2-thienylsulfonyl)-1,4'-bipiperidine-4'-carboxamide has some limitations, including its relatively short half-life and potential off-target effects. These limitations should be taken into consideration when designing experiments using 1'-(2-thienylsulfonyl)-1,4'-bipiperidine-4'-carboxamide.
Zukünftige Richtungen
There are several future directions for research on 1'-(2-thienylsulfonyl)-1,4'-bipiperidine-4'-carboxamide. One potential direction is the development of more potent and selective inhibitors of IKKβ. Another direction is the investigation of the therapeutic potential of 1'-(2-thienylsulfonyl)-1,4'-bipiperidine-4'-carboxamide in various diseases, including cancer, inflammation, and autoimmune disorders. Additionally, the mechanism of action of 1'-(2-thienylsulfonyl)-1,4'-bipiperidine-4'-carboxamide and its downstream effects on gene expression and cellular signaling pathways should be further investigated to better understand its therapeutic potential.
Synthesemethoden
1'-(2-thienylsulfonyl)-1,4'-bipiperidine-4'-carboxamide can be synthesized using a multi-step process that involves the reaction of 2-thiophenesulfonyl chloride with piperidine, followed by the reaction with 4-carboxybenzaldehyde and subsequent reduction with sodium borohydride. The final product is purified using column chromatography and characterized using various spectroscopic techniques, including nuclear magnetic resonance (NMR) and mass spectrometry (MS).
Wissenschaftliche Forschungsanwendungen
1'-(2-thienylsulfonyl)-1,4'-bipiperidine-4'-carboxamide has been extensively studied in preclinical models of various diseases, including cancer, inflammation, and autoimmune disorders. It has been shown to inhibit the NF-κB pathway, which is involved in the regulation of immune response, cell proliferation, and survival. Inhibition of this pathway has been shown to have therapeutic potential in various diseases.
Eigenschaften
IUPAC Name |
4-piperidin-1-yl-1-thiophen-2-ylsulfonylpiperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23N3O3S2/c16-14(19)15(17-8-2-1-3-9-17)6-10-18(11-7-15)23(20,21)13-5-4-12-22-13/h4-5,12H,1-3,6-11H2,(H2,16,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDPQDLNHAWCCIG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2(CCN(CC2)S(=O)(=O)C3=CC=CS3)C(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23N3O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Thienylsulfonyl)-4-(piperidin-1-yl)-4-piperidinecarboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[2-(4-chlorophenyl)ethyl]-N'-(4-methoxybenzyl)ethanediamide](/img/structure/B4988136.png)
![2-[2-(4-{3-[(4-chlorobenzyl)oxy]-2-hydroxypropyl}-1-piperazinyl)ethyl]-1H-benzo[de]isoquinoline-1,3(2H)-dione dihydrochloride](/img/structure/B4988154.png)
![1-({[5-(4-methoxyphenyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}acetyl)-4-methylpiperidine](/img/structure/B4988156.png)


![2-[(2-fluorobenzoyl)amino]-6-methyl-N-(1-phenylethyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B4988179.png)
![3-[3-(diethylamino)propyl]-5-methyl-2-(2-nitrophenyl)-1,3-thiazolidin-4-one hydrochloride](/img/structure/B4988181.png)
![2-bromo-N-[2,2,2-trichloro-1-({[(4-ethoxyphenyl)amino]carbonothioyl}amino)ethyl]benzamide](/img/structure/B4988186.png)
![1-(2-furoyl)-4-[3-(phenylthio)propanoyl]piperazine](/img/structure/B4988190.png)
![6-(3-chlorophenyl)-2-(1-pyrrolidinyl)pyrido[4,3-d]pyrimidin-5(6H)-one](/img/structure/B4988197.png)
![methyl 3-({ethyl[(1'-methyl-1,4'-bipiperidin-4-yl)methyl]amino}carbonyl)benzoate](/img/structure/B4988203.png)

![N-{[5-({2-[(3-fluorophenyl)amino]-2-oxoethyl}thio)-4-methyl-4H-1,2,4-triazol-3-yl]methyl}-2-furamide](/img/structure/B4988241.png)
![N~2~-[(3,4-dichlorophenyl)sulfonyl]-N~2~-methyl-N~1~-3-pyridinylglycinamide](/img/structure/B4988246.png)